2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline
CAS No.: 118876-57-6
Cat. No.: VC20749580
Molecular Formula: C12H9N3O4S
Molecular Weight: 291.28 g/mol
* For research use only. Not for human or veterinary use.
![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline - 118876-57-6](/images/no_structure.jpg)
CAS No. | 118876-57-6 |
---|---|
Molecular Formula | C12H9N3O4S |
Molecular Weight | 291.28 g/mol |
IUPAC Name | 2,3-dioxo-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide |
Standard InChI | InChI=1S/C12H9N3O4S/c13-20(18,19)9-3-1-2-7-6(9)4-5-8-10(7)15-12(17)11(16)14-8/h1-5H,(H,14,16)(H,15,17)(H2,13,18,19) |
Standard InChI Key | WMMJNDRCLVWVIF-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC3=C2NC(=O)C(=O)N3)C(=C1)S(=O)(=O)N |
Canonical SMILES | C1=CC2=C(C=CC3=C2NC(=O)C(=O)N3)C(=C1)S(=O)(=O)N |
Chemical Structure and Classification
Molecular Structure and Identification
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline is classified as a benzoquinoxaline derivative containing a sulfonamide functional group. The compound consists of a fused ring system with a benzene ring and quinoxaline moiety, featuring hydroxyl substituents at positions 2 and 3, and a sulfonamide group at position 7. According to PubChem data, this compound is identified by the CID 195280 and was first entered into the database in 2005, with modifications as recent as February 2025 .
Chemical Properties and Parameters
The compound is defined by several key chemical parameters that determine its physical behavior and potential biological interactions. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in chemical databases and literature, reflecting different naming conventions and structural interpretations. These alternative names are important for comprehensive literature searches and cross-referencing across chemical databases.
Table 2: Synonyms and Alternative Names
Synonym | Type |
---|---|
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline | Common name |
2,3-dioxo-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide | IUPAC-based name |
Bqx-cpd | Abbreviation |
118876-57-6 | CAS Registry Number |
2,3-dihydroxybenzo[f]quinoxaline-7-sulfonamide | Alternative format |
Benzo[f]quinoxaline-7-sulfonamide,1,2,3,4-tetrahydro-2,3-dioxo- | Alternative format |
Structural Characterization and Molecular Features
Structural Representation
The molecular structure of 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline features a complex heterocyclic system with multiple functional groups that define its chemical behavior. The compound contains a total of three nitrogen atoms, four oxygen atoms, and one sulfur atom arranged in a specific configuration that determines its potential biological activity .
Comparison with NBQX
The compound bears significant structural similarity to 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX), which is a well-studied AMPA/kainate receptor antagonist. The key structural difference is the absence of a nitro group at position 6 in 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline, as shown in Table 3.
Table 3: Structural Comparison with NBQX
Feature | 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline | NBQX |
---|---|---|
Molecular Formula | C12H9N3O4S | C12H8N4O6S |
Structural Core | Benzoquinoxaline | Benzoquinoxaline |
Position 2,3 | Hydroxyl groups | Hydroxyl groups |
Position 6 | No substituent | Nitro group |
Position 7 | Sulfonamide group | Sulfonamide group |
Receptor Targeting | Unknown/Unspecified | AMPA/kainate receptor antagonist |
This structural difference likely results in distinct pharmacological properties between the two compounds, as the nitro group in NBQX significantly influences its receptor binding profile and biological activity .
Whether 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline shares any of these neuroprotective properties remains to be determined through direct experimental investigation.
Research Status and Knowledge Gaps
Comparative Pharmacology Considerations
Research on NBQX provides valuable context for understanding the potential pharmacological significance of 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline. Studies have demonstrated that NBQX shows protective effects against excitotoxic damage induced by various glutamate receptor agonists, including:
-
Strong protection against α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA)-induced neurodegeneration (71% protection)
-
Moderate protection against kainate-induced damage (47.5-65% protection, depending on concentration)
-
Partial protection against N-methyl-D-aspartate (NMDA)-induced damage
The variation in protective effects against different excitotoxins suggests specificity in NBQX's mechanism of action. Similar comparative studies with 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline would be valuable to determine its pharmacological profile and potential applications.
Research Area | Key Questions |
---|---|
Receptor Pharmacology | Does it bind to AMPA/kainate receptors? With what affinity and selectivity compared to NBQX? |
Neuroprotection | Does it confer protection against excitotoxic damage in neuronal cultures or animal models? |
Structure-Activity | How does the absence of the nitro group affect its pharmacological properties? |
Pharmacokinetics | What are its absorption, distribution, metabolism, and excretion characteristics? |
Safety Profile | What is its toxicity profile compared to NBQX? |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume